Imazethapyr

Descripción

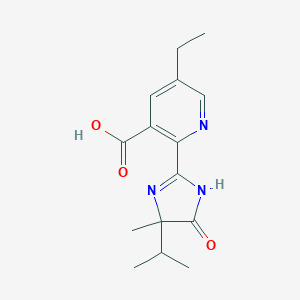

Structure

3D Structure

Propiedades

IUPAC Name |

5-ethyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-5-9-6-10(13(19)20)11(16-7-9)12-17-14(21)15(4,18-12)8(2)3/h6-8H,5H2,1-4H3,(H,19,20)(H,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOKUMIPKHGGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

101917-66-2 (ammonium-salt) | |

| Record name | Imazethapyr [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3024287 | |

| Record name | Imazethapyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white solid; [Merck Index] Colorless solid; [HSDB] | |

| Record name | Imazethapyr | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5610 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

180 °C (decomposes) | |

| Record name | IMAZETHAPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In acetone 48.2, methanol 105, tolulene 5, dichloromethane 185, isopropanol 17, heptane 0.9 (all in g/L, 25 °C), In water, 1415 ppm at 25 °C | |

| Record name | IMAZETHAPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.10 to 1.12 at 21 °C | |

| Record name | IMAZETHAPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid, Off-white to tan solid | |

CAS No. |

81335-77-5 | |

| Record name | Imazethapyr | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81335-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imazethapyr [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imazethapyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMAZETHAPYR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72T2IN94I4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IMAZETHAPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

173 °C | |

| Record name | IMAZETHAPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Imazethapyr on Acetolactate Synthase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imazethapyr is a potent herbicide belonging to the imidazolinone chemical family. Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) in plants and microorganisms.[1][2] This guide provides a comprehensive overview of the molecular mechanism of this compound's action on ALS, including its inhibitory kinetics, the biochemical consequences of this inhibition, and detailed experimental protocols for studying these interactions. The enantioselective nature of this compound's inhibitory activity is also discussed, highlighting the differential effects of its stereoisomers.

Introduction to this compound and Acetolactate Synthase

This compound is a selective, systemic herbicide used for the control of a broad spectrum of weeds in various crops. It is absorbed through both the roots and foliage and translocated to the meristematic tissues where it exerts its effect.[1] Its target, acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the first committed step in the biosynthesis of the essential amino acids valine, leucine, and isoleucine.[2][3] As this pathway is absent in animals, ALS is an ideal target for selective herbicides with low mammalian toxicity.[4]

Mechanism of Action of this compound on Acetolactate Synthase

The primary mode of action of this compound is the inhibition of ALS activity. This inhibition disrupts the production of BCAAs, leading to a cascade of events that ultimately result in plant death.

Biochemical Pathway Interruption

ALS catalyzes two parallel reactions: the condensation of two pyruvate (B1213749) molecules to form 2-acetolactate (B3167203) (a precursor to valine and leucine) and the condensation of pyruvate and 2-ketobutyrate to form 2-aceto-2-hydroxybutyrate (a precursor to isoleucine). This compound binds to a regulatory site on the ALS enzyme, distinct from the active site, and allosterically inhibits its catalytic function.[5] This blockage prevents the synthesis of the aforementioned precursors, thereby halting the production of valine, leucine, and isoleucine.

Downstream Effects of ALS Inhibition

The cessation of BCAA synthesis has several downstream consequences:

-

Protein Synthesis Arrest: The depletion of essential amino acids halts protein synthesis, which is vital for cell growth and division.[1]

-

Accumulation of Toxic Intermediates: The blockage of the BCAA pathway can lead to the accumulation of 2-ketobutyrate, which can be toxic to the plant at high concentrations.

-

Inhibition of DNA Synthesis: The lack of protein synthesis and cellular energy ultimately leads to the inhibition of DNA synthesis and cell cycle arrest, particularly in meristematic tissues.

-

Oxidative Stress: this compound, particularly the R-enantiomer, has been shown to induce the formation of reactive oxygen species (ROS), leading to oxidative stress.[6]

Enantioselectivity of this compound

This compound is a chiral molecule and exists as two enantiomers: R-(-)-imazethapyr and S-(+)-imazethapyr. Research has demonstrated that the R-(-)-enantiomer is significantly more active in inhibiting ALS than the S-(+)-enantiomer.[7] This enantioselectivity is observed in both in vivo and in vitro studies, with the R-isomer showing a much stronger inhibitory effect on plant growth and ALS activity.[6][7]

Quantitative Data on this compound-ALS Interaction

The inhibitory potency of this compound on ALS is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the plant species, the specific ALS isoform, and the experimental conditions.

| Parameter | Value | Enzyme Source | Conditions | Reference |

| IC50 | 1.8 mg ai. L⁻¹ | Amaranthus palmeri (Susceptible) | In vitro ALS activity assay | [8][9] |

| IC50 | 159.5 mg ai. L⁻¹ | Amaranthus palmeri (Resistant, Pro-197-Ile mutation) | In vitro ALS activity assay | [8][9] |

| Resistance Index (IC50 R/S) | 88.6-fold | Amaranthus palmeri | In vitro ALS activity assay | [8][9] |

| Ki (Imazaquin) | 3.0 µM | Arabidopsis thaliana ALS | Partially anaerobic method | [3] |

| R-(-)-IM vs S-(+)-IM Inhibition | R-isomer is 25x more active | Maize ALS | In vitro, at 40 µg L⁻¹ | [7] |

| R-(-)-IM vs S-(+)-IM Inhibition | R-isomer is 7x more active | Maize ALS | In vitro, at 200 µg L⁻¹ | [7] |

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a common method for determining the inhibitory effect of this compound on ALS activity in vitro.

5.1.1 Materials and Reagents

-

Fresh, young plant tissue (e.g., maize shoots, pea seedlings)

-

Enzyme Extraction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM EDTA, 10 mM MgCl₂, 10% (v/v) glycerol, and 10 mM β-mercaptoethanol)

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 100 mM sodium pyruvate, 10 mM MgCl₂, 1 mM thiamine pyrophosphate, and 10 µM FAD)

-

This compound stock solution (in a suitable solvent like DMSO or acetone) and serial dilutions

-

6 N Sulfuric Acid (H₂SO₄)

-

Creatine (B1669601) solution (e.g., 0.5% (w/v) in water)

-

α-Naphthol solution (e.g., 5% (w/v) in 2.5 N NaOH)

-

Microplate reader

-

Centrifuge

-

Homogenizer

5.1.2 Enzyme Extraction

-

Harvest fresh plant tissue and keep it on ice.

-

Homogenize the tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Carefully collect the supernatant containing the crude ALS enzyme extract. Keep the extract on ice and use it immediately.

5.1.3 Assay Procedure

-

Prepare a reaction mixture in a microplate containing the assay buffer.

-

Add serial dilutions of this compound to the respective wells. Include a control well with no inhibitor.

-

Initiate the reaction by adding the crude enzyme extract to each well.

-

Incubate the microplate at 37°C for 60 minutes.

-

Stop the reaction by adding 50 µL of 6 N H₂SO₄ to each well. This also initiates the decarboxylation of acetolactate to acetoin.

-

Incubate the plate at 60°C for 15 minutes.

-

Add 50 µL of creatine solution to each well, followed by 50 µL of α-naphthol solution for color development.

-

Incubate the plate at 60°C for another 15 minutes.

-

Measure the absorbance at 525 nm using a microplate reader.

5.1.4 Data Analysis

-

Calculate the percentage of ALS inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of ALS activity, by fitting the data to a dose-response curve.

Conclusion

This compound is a highly effective herbicide that functions by specifically inhibiting acetolactate synthase, a key enzyme in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to a cascade of metabolic disruptions, ultimately causing plant death. The enantioselective nature of this compound, with the R-isomer being significantly more potent, is a crucial aspect of its mechanism. The provided experimental protocols offer a framework for researchers to investigate the inhibitory kinetics of this compound and other potential ALS inhibitors. A thorough understanding of this mechanism is essential for the development of new herbicides and for managing the evolution of herbicide resistance in weed populations.

References

- 1. Evaluating the this compound herbicide mediated regulation of phenol and glutathione metabolism and antioxidant activity in lentil seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Acetolactate Synthase Inhibiting Herbicides Bind to the Regulatory Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective Phytotoxicity of the Herbicide this compound on the Response of the Antioxidant System and Starch Metabolism in Arabidopsis thaliana | PLOS One [journals.plos.org]

- 7. Molecular mechanism of enantioselective inhibition of acetolactate synthase by this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A New Pro-197-Ile Mutation in Amaranthus palmeri Associated with Acetolactate Synthase-Inhibiting Herbicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Imazethapyr for Solubility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazethapyr is a selective, systemic herbicide belonging to the imidazolinone chemical family.[1][2] It is widely utilized for the post-emergence control of a broad spectrum of annual and perennial grasses and broadleaf weeds in various crops, including soybeans and legumes.[3][4] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][5][6] This enzyme is crucial for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[3][6][7] By disrupting this pathway, this compound halts protein synthesis and cell division, ultimately leading to plant death.[2][6]

Understanding the physicochemical properties of this compound, particularly its solubility, is fundamental for developing stable and effective formulations, assessing its environmental fate, and conducting toxicological studies. This guide provides a comprehensive overview of this compound's key properties, with a focus on solubility testing protocols relevant to research and development.

Chemical Identity and Core Properties

This compound is an amphoteric molecule, possessing both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups.[8] This characteristic significantly influences its solubility in aqueous solutions at different pH levels.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 5-ethyl-2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinic acid[5][9] |

| CAS Number | 81335-77-5[9][10] |

| Molecular Formula | C₁₅H₁₉N₃O₃[1][7][11] |

| Molecular Weight | 289.33 g/mol [7][9][11] |

| Appearance | Off-white to tan crystalline solid[1][7][12][13] |

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Temperature (°C) |

|---|---|---|

| Melting Point | 169-174 °C[1][10][12] | N/A |

| Boiling Point | Decomposes at 180 °C[7][10] | N/A |

| Vapor Pressure | < 1 x 10⁻⁷ mmHg[12][13] | 60 |

| pKa₁ | 2.1[1][7] | 25 |

| pKa₂ | 3.9[1][7][9][10] | 25 |

| LogP (n-octanol/water) | 1.04 (at pH 5)[7] | 25 |

| 1.49 (at pH 7)[7][10][14] | 25 |

| | 1.20 (at pH 9)[7] | 25 |

Solubility Profile

The solubility of this compound is highly dependent on the pH of the aqueous medium and the nature of the organic solvent. Its amphoteric nature means its ionic state changes with pH, directly impacting its interaction with polar and non-polar solvents.[8] At a pH below its pKa₁, the molecule is predominantly cationic. Between its pKa₁ and pKa₂, it exists as a zwitterion. Above its pKa₂, the anionic form predominates, which generally leads to increased water solubility.[8]

Table 3: Solubility of this compound in Water

| Solubility | pH | Temperature (°C) | Reference |

|---|---|---|---|

| 1400 mg/L (1.4 g/L) | 7 | 20 | [10] |

| 1415 mg/L (1.415 g/L) | Not Specified | 25 | [1] |

| 1400 mg/L (0.14 g/100 mL) | Not Specified | 25 |[12][13] |

Note: The high solubility indicates a potential for leaching in soil, particularly in alkaline conditions where the anionic form is prevalent.[8][15][16]

Table 4: Solubility of this compound in Organic Solvents

| Solvent | Solubility (g/L) | Temperature (°C) |

|---|---|---|

| Methanol | 105[1][7][13] | 25 |

| Acetone | 48.2[7][13] | 25 |

| Dichloromethane | 185[7] | 25 |

| Isopropyl Alcohol | 17[1][7] | 25 |

| Toluene | 5[1][7][13] | 25 |

| Heptane | 0.9[1][7][13] | 25 |

| Dimethyl Sulfoxide | 422.5 (42.25 g/100mL)[13] | 25 |

Experimental Protocols for Solubility Determination

Accurate determination of this compound's solubility requires standardized methodologies. The OECD Guideline 105 (Water Solubility) or similar flask shake methods are commonly employed.

General Workflow for Solubility Testing

The following diagram outlines a typical workflow for determining the solubility of this compound.

Caption: General experimental workflow for solubility determination.

Detailed Methodology: Aqueous pH-Dependent Solubility

-

Buffer Preparation : Prepare a series of buffers (e.g., phosphate, citrate) covering the desired pH range (e.g., pH 4, 7, 9). Verify the final pH of each buffer solution.

-

Sample Preparation : Add an excess amount of solid this compound to separate flasks for each pH buffer. The excess solid ensures that a saturated solution is achieved.

-

Equilibration : Seal the flasks and place them in a constant temperature shaker bath (e.g., 25°C ± 1°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. Periodically sample and analyze to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

-

Phase Separation : After equilibration, remove undissolved this compound by centrifugation at a high speed, followed by filtration of the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE). This step is critical to avoid including solid particles in the final analysis.

-

Quantification :

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., mobile phase).

-

Analyze the filtered saturated solutions and the standards using a validated analytical method, such as High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).[16]

-

HPLC Conditions (Example) : A C18 column is typically used with a mobile phase such as methanol:water (70:30 v/v) with a UV detection wavelength set around 250 nm.[16]

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the saturated samples by interpolating their peak areas from the calibration curve.

-

Methodology: Organic Solvent Solubility

The procedure is analogous to the aqueous solubility method.

-

Solvent : Use the desired analytical-grade organic solvent (e.g., methanol, acetone).

-

Equilibration : Follow the same steps of adding excess solid and equilibrating at a constant temperature.

-

Phase Separation : Centrifugation and filtration are used as described above.

-

Quantification : Dilute the saturated filtrate with a suitable solvent (often the mobile phase for HPLC) to fall within the range of the calibration curve before analysis.

Mechanism of Action Pathway

The herbicidal activity of this compound is a direct result of its inhibition of the ALS enzyme. This targeted action is highly effective in plants but exhibits low mammalian toxicity because the branched-chain amino acid synthesis pathway is absent in animals.[3][13]

Caption: this compound's mechanism of action via ALS enzyme inhibition.

Conclusion

This compound is a well-characterized herbicide with a solubility profile that is highly influenced by pH. Its high water solubility, particularly under neutral to alkaline conditions, is a critical factor for formulation design and environmental mobility assessments. The experimental protocols outlined in this guide, based on standard flask shake methods coupled with robust analytical techniques like HPLC, provide a reliable framework for researchers to accurately determine its solubility in various media. A thorough understanding of these physicochemical properties is essential for the effective and safe application of this compound in agricultural systems.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. Pursuit / this compound | CALS [cals.cornell.edu]

- 4. This compound 240g/L SL Herbicide | Selective Post-Emergent Weed Control [smagrichem.com]

- 5. fao.org [fao.org]

- 6. This compound: Selective Herbicide for Post-Emergence Weed Control [jindunchemical.com]

- 7. This compound | C15H19N3O3 | CID 54740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fao.org [fao.org]

- 10. This compound (Ref: AC 252925) [sitem.herts.ac.uk]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. download.basf.com [download.basf.com]

- 15. DSpace [digital.library.adelaide.edu.au]

- 16. Determination of this compound residues in soil and grains after its application to soybeans [jstage.jst.go.jp]

Environmental Fate and Degradation of Imazethapyr in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate and degradation pathways of the herbicide Imazethapyr in the soil matrix. The information is curated for researchers and scientists involved in environmental science and drug development, offering detailed insights into the persistence, mobility, and transformation of this widely used agricultural chemical.

Environmental Fate of this compound

This compound, an imidazolinone herbicide, is utilized for the control of a broad spectrum of weeds in various crops.[1][2] Its environmental persistence and potential for mobility are influenced by a combination of soil properties and environmental conditions. Understanding these factors is critical for assessing its long-term impact and developing effective remediation strategies.

Persistence in Soil

The persistence of this compound in soil is variable, with its half-life (DT50) ranging from as short as 8 days to as long as 120 days under field conditions.[3][4] In laboratory settings, the half-life can extend from 30 days to 10.6 months, highlighting the influence of controlled versus variable environmental factors.[3] Key factors governing its persistence include:

-

Soil Moisture: Higher soil moisture content generally leads to faster degradation.[3]

-

Temperature: Increased temperatures accelerate the degradation process.[5]

-

Soil pH: this compound is more persistent in acidic soils (pH < 6.5) and degrades faster in alkaline soils.[5][6] This is attributed to stronger adsorption to soil colloids at lower pH, making it less available for microbial degradation.[3][6]

-

Organic Matter and Clay Content: Higher organic matter and clay content increase the adsorption of this compound, leading to greater persistence.[3][6]

Mobility in Soil

This compound is weakly adsorbed to soil particles, particularly in soils with higher pH, which suggests a potential for leaching.[2][7] Its mobility is inversely correlated with adsorption; therefore, conditions that favor lower adsorption (higher pH, lower organic matter, and clay content) can increase the risk of this compound movement into lower soil layers and potentially groundwater.[3][6]

Degradation Pathways of this compound

The primary mechanisms for this compound dissipation in the soil environment are microbial degradation and photodegradation.[2][7]

Microbial Degradation

Microbial breakdown is the principal degradation pathway for this compound in soil.[3] Several bacterial strains, including species of Bacillus, Alcaligenaceae, Achromobacter, and Pseudomonas, have been identified as capable of degrading this herbicide.[3] One notable strain, Brevibacterium sp. IM9601, has demonstrated the ability to use this compound as a sole carbon source, achieving over 90% degradation within five days under optimal conditions (temperature of 27°C and pH of 6.0).[1]

While the complete microbial degradation pathway in soil is not fully elucidated, research suggests the involvement of enzymes such as methylenetetrahydrofolate dehydrogenase, carbon-nitrogen family hydrolase, heme degrading monooxygenase, and cytochrome P450.[8] Based on this, a proposed microbial degradation pathway is illustrated below.

References

- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 2. isws.org.in [isws.org.in]

- 3. Determination of this compound residues in soil and grains after its application to soybeans [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. High-performance liquid chromatographic determination of the herbicide imazapyr residues in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microbial degradation of imazaquin and this compound | Weed Science | Cambridge Core [cambridge.org]

- 7. Biodegradation Characteristics of Imazaquin and this compound | Weed Science | Cambridge Core [cambridge.org]

- 8. Exploration of the biodegradation pathway and enhanced removal of this compound from soil by immobilized Bacillus marcorestinctum YN1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Imazethapyr Toxicology Profile in Non-Target Aquatic Organisms: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imazethapyr, a widely used herbicide, is effective in controlling a broad spectrum of weeds in various agricultural settings. Its mode of action involves the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, crucial for the synthesis of branched-chain amino acids in plants. While this mechanism provides selectivity for plants, concerns remain regarding its potential impact on non-target aquatic organisms. This technical guide provides a comprehensive overview of the toxicology profile of this compound in non-target aquatic ecosystems, summarizing acute and chronic toxicity data, detailing sublethal effects, and outlining the experimental protocols used in key studies. Furthermore, it visualizes the known signaling pathways affected and experimental workflows to facilitate a deeper understanding of its environmental toxicology.

Acute and Chronic Toxicity

The acute and chronic toxicity of this compound has been evaluated in a range of non-target aquatic organisms, including fish, invertebrates, and algae. The data, summarized below, indicate that this compound is generally of low acute toxicity to fish and aquatic invertebrates. However, aquatic plants, particularly macrophytes, show high sensitivity to the herbicide.

Aquatic Vertebrates (Fish)

Studies on various fish species, including Rainbow Trout (Oncorhynchus mykiss), Bluegill Sunfish (Lepomis macrochirus), and Channel Catfish (Ictalurus punctatus), have demonstrated that this compound has low acute toxicity.

Table 1: Acute and Chronic Toxicity of this compound to Fish

| Species | Endpoint | Duration | Value (mg/L) | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 hours | 340 | [1] |

| Lepomis macrochirus (Bluegill Sunfish) | LC50 | 96 hours | 420 | [1] |

| Ictalurus punctatus (Channel Catfish) | LC50 | 96 hours | 240 | [1] |

| Pimephales promelas (Fathead Minnow) | NOEC (Chronic) | 21 days | 97.0 | [2] |

Aquatic Invertebrates

Aquatic invertebrates, such as Daphnia magna, also exhibit low susceptibility to the acute effects of this compound.

Table 2: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates

| Species | Endpoint | Duration | Value (mg/L) | Reference |

| Daphnia magna | EC50 | 48 hours | >1000 | [1] |

| Daphnia magna | NOEC (Chronic) | 21 days | 103.0 | [2] |

Aquatic Plants and Algae

In contrast to aquatic animals, aquatic plants and algae are highly sensitive to this compound, which is expected given its herbicidal mode of action.

Table 3: Toxicity of this compound to Aquatic Plants and Algae

| Species | Endpoint | Duration | Value (mg/L) | Reference |

| Lemna gibba (Duckweed) | EC50 (Growth) | 7 days | 0.008 | [2] |

| Pseudokirchneriella subcapitata | EC50 (Growth) | 72 hours | 1.05 | [3] |

Sublethal Effects

Beyond acute mortality, sublethal concentrations of this compound have been shown to elicit a range of adverse effects in non-target aquatic organisms. These include genotoxicity, oxidative stress, and developmental abnormalities.

Genotoxicity and Oxidative Stress

Studies on amphibian larvae and fish cell lines have indicated that this compound can induce DNA damage and oxidative stress.

-

Amphibians: Exposure of Hypsiboas pulchellus tadpoles to an this compound-based formulation resulted in an increased frequency of micronuclei and other nuclear abnormalities, as well as DNA single-strand breaks[4]. Another study on Leptodactylus latinasus tadpoles showed increased activity of glutathione (B108866) S-transferase (GST), an enzyme involved in detoxification and response to oxidative stress, along with an increased frequency of micronuclei[5]. A commercial formulation of this compound was also found to be neurotoxic and induced oxidative stress at higher concentrations in Physalaemus cuvieri tadpoles[6].

-

Fish Cell Lines: In a zebrafish (Danio rerio) hepatocyte cell line (ZF-L), an this compound formulation was shown to reduce mitochondrial activity, compromise cell membrane integrity, and increase the production of reactive oxygen species (ROS)[7][8]. This was accompanied by a reduction in the activity of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and catalase (CAT)[8].

Developmental and Reproductive Effects

Sublethal exposure to this compound has been associated with developmental and reproductive effects in some aquatic organisms.

-

Amphibians: Studies on Physalaemus cuvieri tadpoles exposed to an this compound-based herbicide showed a significant reduction in body weight, body mass index, and scaled mass index, even at low concentrations[6]. The study also noted that the cellular damage observed could impair the energy reserves needed for growth and metamorphosis[6]. Another study on Hypsiboas pulchellus tadpoles reported behavioral changes, including irregular swimming and immobility, and a decreased frequency of keratodonts (tooth-like structures in the mouth of tadpoles)[4].

Experimental Protocols

The toxicity data presented in this guide are derived from studies that largely follow standardized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Fish Acute Toxicity Test (based on OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

-

Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio)[9].

-

Test Conditions: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system. Key water quality parameters such as temperature, pH, and dissolved oxygen are monitored and maintained within a narrow range. A photoperiod of 12 to 16 hours of light is typically applied[9].

-

Procedure: A limit test is often performed first at a concentration of 100 mg/L. If mortality occurs, a full dose-response test with at least five concentrations is conducted. Mortalities are recorded at 24, 48, 72, and 96 hours[9].

-

Endpoint: The primary endpoint is the LC50, the concentration estimated to kill 50% of the test fish within the 96-hour period[9].

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

This test evaluates the acute toxicity of a substance to Daphnia species, typically Daphnia magna.

-

Test Organisms: Juvenile daphnids, less than 24 hours old, are used for the test[7].

-

Test Conditions: The test is conducted in a static or semi-static system for 48 hours under controlled temperature and light conditions. The test medium is typically a defined ISO water[7].

-

Procedure: Daphnids are exposed to at least five concentrations of the test substance. Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation, is observed at 24 and 48 hours[6].

-

Endpoint: The primary endpoint is the EC50, the concentration that causes immobilisation in 50% of the daphnids within 48 hours[7].

Algal Growth Inhibition Test (based on OECD Guideline 201)

This test assesses the effects of a substance on the growth of freshwater microalgae.

-

Test Organisms: Commonly used species include Pseudokirchneriella subcapitata[3].

-

Test Conditions: Exponentially growing algal cultures are exposed to the test substance in a nutrient-rich medium for 72 hours under continuous illumination and constant temperature[10]. The pH of the medium should not vary by more than 1.5 units during the test[11].

-

Procedure: Algal biomass is measured at the start of the test and then at least every 24 hours. Growth inhibition is determined by comparing the growth in the test cultures to that of a control[10].

-

Endpoint: The primary endpoint is the EC50 for growth rate inhibition[10].

Lemna sp. Growth Inhibition Test (based on OECD Guideline 221)

This test evaluates the toxicity of a substance to the aquatic macrophyte Lemna (duckweed).

-

Test Organisms: Lemna gibba or Lemna minor are typically used[10][12].

-

Test Conditions: The test is conducted over a 7-day period in a defined growth medium under controlled temperature and lighting conditions. The system can be static or semi-static[12].

-

Procedure: Colonies of Lemna, usually with 2-4 fronds, are exposed to a range of concentrations of the test substance. The number of fronds is counted at the beginning and end of the test, and at least once in between[10].

-

Endpoint: The primary endpoint is the EC50 for the inhibition of frond growth[12].

Signaling Pathways and Experimental Workflows

Mode of Action in Target and Non-Target Organisms

The primary mode of action of this compound in plants is the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS). This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. Inhibition of this pathway leads to a cessation of cell division and ultimately plant death. Animals lack the AHAS enzyme, which is why this compound has low direct toxicity to them. However, sublethal effects observed in non-target animals suggest other potential mechanisms of toxicity.

Putative Signaling Pathways of Sublethal Effects in Non-Target Animals

While the exact signaling pathways for sublethal effects in non-target aquatic animals are not fully elucidated, evidence points towards the induction of oxidative stress. Exposure to this compound can lead to an overproduction of reactive oxygen species (ROS), which can overwhelm the antioxidant defense system of the organism. This can result in damage to cellular components, including DNA, lipids, and proteins.

Experimental Workflow for Aquatic Ecotoxicology Testing

A generalized workflow for assessing the ecotoxicological effects of a substance like this compound on aquatic organisms is depicted below. This process typically starts with acute toxicity tests on a range of organisms from different trophic levels, followed by more sensitive chronic and sublethal effects studies if initial concerns are raised.

Conclusion

This compound exhibits a toxicology profile characterized by low acute toxicity to most non-target aquatic animals but high toxicity to aquatic plants. The primary risk to aquatic ecosystems from this compound is therefore through its direct effects on primary producers, which can have cascading effects on the entire food web. However, a growing body of evidence suggests that sublethal concentrations of this compound can also elicit adverse effects in aquatic animals, including genotoxicity and oxidative stress. Further research is warranted to fully elucidate the molecular mechanisms underlying these sublethal effects and to assess their long-term ecological consequences. This guide provides a foundational understanding for researchers and professionals involved in the environmental risk assessment of this compound and other herbicides with similar modes of action.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. This compound (Ref: AC 252925) [sitem.herts.ac.uk]

- 3. Phytotoxicity and genotoxicity assessment of this compound herbicide using a battery of bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxic and genotoxic effects of the this compound-based herbicide formulation Pivot H® on montevideo tree frog Hypsiboas pulchellus tadpoles (Anura, Hylidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An this compound-based herbicide formulation induces genotoxic, biochemical, and individual organizational effects in Leptodactylus latinasus tadpoles (Anura: Leptodactylidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ecotoxicological impacts of this compound herbicide on amphibian larvae: Evidence from Physalaemus cuvieri [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound-Based Herbicide Formulation in the Zebrafish (Danio rerio) Hepatocyte Cell Line (ZF-L): Cytotoxicity and Oxidative Stress [scirp.org]

- 8. scirp.org [scirp.org]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. OECD 221 - Lemna species; Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 11. biotecnologiebt.it [biotecnologiebt.it]

- 12. mass.gov [mass.gov]

An In-depth Technical Guide on the Mode of Action of Imazethapyr as an Acetolactate Synthase (ALS) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imazethapyr is a highly effective, broad-spectrum herbicide belonging to the imidazolinone chemical family.[1] Its primary mode of action is the specific inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3][4] This enzyme is pivotal in the biosynthesis of the essential branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—in plants and microorganisms, but is absent in animals.[5][6][7] Inhibition of ALS disrupts protein synthesis, leading to the cessation of cell division and plant growth, ultimately causing the death of susceptible weed species.[4][8] This guide provides a detailed technical overview of this compound's mechanism, the physiological consequences of ALS inhibition, the biochemical basis for crop selectivity and weed resistance, and standardized experimental protocols for its evaluation.

The Target: Acetolactate Synthase (ALS) and the BCAA Pathway

Acetolactate synthase (EC 2.2.1.6) is the first and rate-limiting enzyme in the biosynthetic pathway of valine, leucine, and isoleucine.[9][10][11] This pathway is located within the chloroplasts of plant cells.[12] ALS catalyzes two parallel reactions: the condensation of two pyruvate (B1213749) molecules to form 2-acetolactate (B3167203) (the precursor for valine and leucine) and the condensation of one pyruvate molecule and one 2-oxobutanoate (B1229078) molecule to form 2-aceto-2-hydroxybutyrate (the precursor for isoleucine).[13][14]

The depletion of these three essential amino acids has catastrophic consequences for the plant. Since they are fundamental building blocks for proteins and are crucial for overall plant development, their absence halts protein synthesis, interferes with DNA synthesis, and inhibits cell division.[1][4][8] The effects are most pronounced in the meristematic tissues (growing points) of roots and shoots, where rapid cell division occurs.[8][15]

Molecular Mechanism of Inhibition

This compound functions as a slow-binding, non-competitive inhibitor of the ALS enzyme.[15] This means it does not bind to the enzyme's active site where the substrates (pyruvate and 2-oxobutanoate) would normally bind. Instead, this compound binds to a different, allosteric site on the enzyme.[14][15] This binding site is located at the entrance of a channel that leads to the active site.[14] The binding of this compound induces a conformational change in the enzyme's structure, which ultimately blocks substrate access to the active site and prevents the catalytic reaction from occurring.

This compound is a chiral molecule, and its enantiomers exhibit different biological activities.[16][17] The R-(-)-imazethapyr enantiomer is significantly more active in inhibiting ALS and retarding plant growth than the S-(+)-imazethapyr enantiomer.[16][17][18] This enantioselectivity is a key aspect of its molecular interaction with the enzyme.

Physiological and Symptomatic Effects

Following absorption through both roots and foliage, this compound is translocated via the xylem and phloem to the plant's growing points.[3][7] The physiological cascade initiated by ALS inhibition leads to a predictable sequence of symptoms in susceptible plants.

-

Growth Cessation: Within hours of application, the growth of susceptible plants is inhibited as the supply of essential BCAAs dwindles.[3][4]

-

Chlorosis and Necrosis: Symptoms typically become visible 7 to 14 days after treatment.[3][4] Meristematic areas in shoots and roots become chlorotic (yellow) and then necrotic (brown/black).[3][7] Veins in leaves may also appear yellow, pink, or purple.[19]

-

Stunting and Malformation: Overall plant growth is stunted. Internodes may be shorter, and roots can exhibit a "bottle-brush" appearance due to the inhibition of lateral root development.[19]

-

Plant Death: The systemic starvation of BCAAs and the disruption of critical cellular processes lead to the slow death of the plant, typically within two to four weeks.[1][7]

Basis of Selectivity and Resistance

Crop Selectivity

The selectivity of this compound, which allows it to control weeds in crops like soybeans and alfalfa, is primarily based on the crop's ability to rapidly metabolize the herbicide. Tolerant species possess metabolic pathways (e.g., hydroxylation followed by glycosylation) that quickly convert this compound into non-phytotoxic compounds, preventing it from reaching and inhibiting the ALS enzyme in lethal concentrations.

Weed Resistance

The intense selection pressure from ALS-inhibiting herbicides has led to the evolution of resistant weed biotypes worldwide.[20][21] Resistance mechanisms are broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR).

-

Target-Site Resistance (TSR): This is the most common mechanism and involves single nucleotide polymorphisms in the ALS gene. These mutations result in amino acid substitutions at or near the herbicide binding site, reducing the affinity of this compound for the enzyme.[11][22] For example, a Gly654Glu substitution in the ALS gene of red rice has been shown to confer resistance to this compound.[22]

-

Non-Target-Site Resistance (NTSR): This involves mechanisms that are not related to the target enzyme. These can include:

-

Reduced Absorption/Translocation: Changes in the leaf cuticle, such as increased wax density, can reduce the penetration of the herbicide.[21]

-

Enhanced Metabolism: The resistant weed biotype evolves metabolic pathways similar to those in tolerant crops, allowing it to detoxify the herbicide before it can act.[20]

-

Quantitative Data on this compound Activity

The inhibitory activity of this compound is often quantified by its IC50 value (the concentration required to inhibit 50% of enzyme activity) or its ED50/EC50 value (the dose or concentration required to cause a 50% reduction in a measured plant parameter like growth or weight).

Table 1: In Vitro ALS Enzyme Inhibition by this compound Enantiomers in Arabidopsis thaliana

| Compound | Concentration (µg/L) | ALS Activity (% of Control) |

| Racemic this compound | 500 | 61.9% |

| R-(-)-Imazethapyr | 500 | 45.2% |

| S-(+)-Imazethapyr | 500 | 86.5% |

| Data adapted from a study on A. thaliana, demonstrating the higher activity of the R-enantiomer.[17] |

Table 2: ED50 Values for this compound in Various Crop Species (Soil Bioassay)

| Crop Species | ED50 (µg a.i./kg soil) for Root Length | ED50 (µg a.i./kg soil) for Root Fresh Weight | Sensitivity Ranking |

| Sugar beet | 11.2 | 16.4 | High |

| White mustard | 13.9 | 15.6 | High |

| Rapeseed oil | 14.1 | 18.2 | High |

| Corn | 50.1 | 79.5 | Moderate |

| Sunflower | 70.3 | 118.0 | Moderate |

| Wheat | 179.3 | 258.1 | Low |

| Data adapted from a simulated carryover study, indicating relative crop sensitivity.[23] |

Experimental Protocols

Protocol: In Vitro ALS Enzyme Assay (Colorimetric)

This protocol is based on the principle of measuring the product of the ALS reaction, acetolactate, which is decarboxylated to acetoin. Acetoin then reacts with creatine (B1669601) and α-naphthol to form a colored complex that can be quantified spectrophotometrically.[10][24]

1. Enzyme Extraction: a. Harvest 1-2 grams of fresh, young leaf tissue from a susceptible plant species (e.g., spinach, pea). b. Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. c. Homogenize the powder in 5-10 mL of ice-cold enzyme extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.5, 10 mM pyruvate, 5 mM MgCl₂, 1 mM thiamine (B1217682) pyrophosphate, 10 µM FAD, 10% v/v glycerol). d. Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C. e. Carefully collect the supernatant containing the crude ALS enzyme extract and keep it on ice.

2. Assay Procedure (96-well plate format): a. Prepare serial dilutions of this compound in the assay buffer. b. To appropriate wells, add:

- Sample Wells: 50 µL enzyme extract + 50 µL of this compound dilution (or buffer for control).

- Blank Wells: 50 µL extraction buffer + 50 µL assay buffer. c. Pre-incubate the plate at 37°C for 10 minutes. d. Start the reaction by adding 50 µL of substrate solution (e.g., 200 mM sodium pyruvate in assay buffer) to all wells. e. Incubate at 37°C for 60 minutes. f. Stop the reaction by adding 25 µL of 6 N H₂SO₄ to each well. This also initiates the decarboxylation of acetolactate to acetoin. g. Incubate the plate at 60°C for 15 minutes. h. Add 100 µL of creatine solution (0.5% w/v) followed by 100 µL of α-naphthol solution (5% w/v in 2.5 N NaOH, freshly prepared) to each well for color development. i. Incubate at 60°C for another 15 minutes. j. Measure the absorbance at 525 nm using a microplate reader.

3. Data Analysis: a. Subtract the absorbance of the blank from all other readings. b. Calculate the percentage of ALS inhibition for each this compound concentration relative to the control (no herbicide). c. Plot the percent inhibition versus the log of the herbicide concentration to determine the IC50 value.

Protocol: Whole-Plant Herbicidal Efficacy Assay

This protocol evaluates the effect of this compound on whole plants under controlled conditions.[25]

1. Plant Cultivation: a. Sow seeds of a susceptible weed species in pots containing a standardized soil mix. b. Grow plants in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and photoperiod (e.g., 25°C/20°C day/night, 16h light). c. Water plants as needed to maintain adequate soil moisture.

2. Herbicide Application: a. When plants reach a specific growth stage (e.g., 3-4 true leaves), apply the herbicide. b. Prepare a range of this compound concentrations in a spray solution containing an appropriate surfactant. Include a control group sprayed only with the formulation blank (no active ingredient). c. Apply the herbicide solution evenly to the plant foliage using a calibrated laboratory track sprayer to ensure uniform coverage.

3. Assessment: a. Return the treated plants to the controlled environment. b. Visually assess and score the plants for signs of phytotoxicity (e.g., on a scale of 0% to 100%, where 0 is no injury and 100 is complete plant death) at regular intervals (e.g., 7, 14, and 21 days after treatment). c. At the end of the experiment, harvest the above-ground plant material, and measure fresh and dry weight.

4. Data Analysis: a. Calculate the percent reduction in biomass (fresh or dry weight) for each treatment relative to the control. b. Use non-linear regression analysis to fit a dose-response curve to the data (biomass reduction vs. herbicide dose). c. From the curve, determine the ED50 value, which is the dose of this compound required to cause a 50% reduction in plant biomass.

References

- 1. Page loading... [guidechem.com]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. Pursuit / this compound | CALS [cals.cornell.edu]

- 4. Impact of post-emergent this compound on morpho-physiological and biochemical responses in lentil (Lens culinaris Medik.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic analysis of pathway regulation for enhancing branched-chain amino acid biosynthesis in plants. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 7. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 8. Evaluating the this compound herbicide mediated regulation of phenol and glutathione metabolism and antioxidant activity in lentil seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thaiscience.info [thaiscience.info]

- 10. An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oar.icrisat.org [oar.icrisat.org]

- 12. Genome-Wide Analysis of Branched-Chain Amino Acid Levels in Arabidopsis Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Herbicide-binding sites revealed in the structure of plant acetohydroxyacid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]

- 16. Molecular mechanism of enantioselective inhibition of acetolactate synthase by this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enantioselective Phytotoxicity of the Herbicide this compound on the Response of the Antioxidant System and Starch Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound (Ref: AC 252925) [sitem.herts.ac.uk]

- 19. Acetolactate Synthase (ALS) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]

- 20. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. redalyc.org [redalyc.org]

- 22. Amino Acid Substitutions in the Acetolactate Synthase Gene of Red Rice (Oryza sativa) Confer Resistance to this compound | Weed Science | Cambridge Core [cambridge.org]

- 23. mdpi.com [mdpi.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

The Journey of a Herbicide: An In-depth Technical Guide to the Absorption and Translocation of Imazethapyr in Plant Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazethapyr, a member of the imidazolinone chemical family, is a selective, systemic herbicide widely utilized for the control of a broad spectrum of broadleaf and grass weeds in various crops, particularly soybeans and other legumes.[1] Its efficacy is intrinsically linked to its ability to be absorbed by the plant and translocated to its sites of action.[1][2] This technical guide provides a comprehensive overview of the absorption and translocation of this compound in plants, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological and experimental processes.

This compound's mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3][4] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[2][4] By blocking this pathway, this compound disrupts protein synthesis, which in turn interferes with DNA synthesis and cell growth, ultimately leading to plant death.[5][6]

Absorption of this compound

This compound is readily absorbed by both the foliage and roots of plants, although foliar absorption is generally faster.[2][7] The primary barrier to foliar absorption is the plant cuticle, a waxy layer that covers the epidermis.[3][8] The composition and thickness of this cuticle can influence the rate of herbicide penetration.[4]

Foliar Absorption

Post-emergence applications of this compound rely on absorption through the leaves.[7][9] The herbicide, once deposited on the leaf surface, must penetrate the cuticle and then move across the plasma membrane of the epidermal cells to enter the plant's vascular system. The use of adjuvants, such as non-ionic surfactants and liquid fertilizers, is often recommended to enhance foliar uptake.[9]

Root Absorption

When applied to the soil (pre-plant incorporated or pre-emergence), this compound is absorbed by the roots.[2][10] The herbicide moves from the soil solution into the root cells and subsequently enters the xylem for upward translocation.[2] Soil properties such as pH, organic matter content, and moisture levels can significantly affect the availability of this compound for root uptake.[11][12] For instance, this compound is more strongly adsorbed to soil colloids at low pH, potentially reducing its availability for absorption.[12]

Translocation of this compound

Once absorbed, this compound is readily translocated throughout the plant via both the xylem and phloem, a characteristic of systemic herbicides.[1][2][3] This dual pathway allows for distribution to both the shoots and roots, ensuring the herbicide reaches the meristematic regions where it exerts its phytotoxic effects.[3][10]

Xylem Translocation

Following root uptake, this compound enters the xylem and is transported acropetally (upwards) with the flow of water to the shoots and leaves.[2]

Phloem Translocation

After foliar absorption, this compound is loaded into the phloem and is translocated both acropetally and basipetally (downwards) to various sinks, including the roots, developing leaves, and meristematic tissues.[2][13] This movement ensures that the herbicide reaches the active growing points of the plant.

Quantitative Data on Absorption and Translocation

The following tables summarize quantitative data from various studies on the absorption and translocation of this compound in different plant species. These studies often utilize radiolabeled this compound (¹⁴C-Imazethapyr) to trace its movement within the plant.

Table 1: Foliar Absorption of ¹⁴C-Imazethapyr in Various Weed Species

| Plant Species | Time After Treatment (HAT) | Absorption (% of Applied) | Reference |

| Common Ragweed (Ambrosia artemisiifolia) | 72 h | 52% | [13] |

| Giant Ragweed (Ambrosia trifida) | 72 h | 39% | [13] |

| Smooth Pigweed (Amaranthus hybridus) (Susceptible) | 72 h | 51% | [14] |

| Smooth Pigweed (Amaranthus hybridus) (Resistant) | 72 h | 23.8% | [14] |

| Leafy Spurge (Euphorbia esula) | 2 d | 9% | [15] |

| Leafy Spurge (Euphorbia esula) | 8 d | 20% | [15] |

Table 2: Translocation of Absorbed ¹⁴C-Imazethapyr in Various Weed Species

| Plant Species | Time After Treatment (HAT) | Tissue | Translocation (% of Absorbed) | Reference |

| Smooth Pigweed (Amaranthus hybridus) (Susceptible) | 72 h | Above Treated Leaf | Not specified | [14] |

| Below Treated Leaf | Not specified | [14] | ||

| Total Translocated | 75.9% | [14] | ||

| Smooth Pigweed (Amaranthus hybridus) (Resistant) | 72 h | Above Treated Leaf | Not specified | [14] |

| Below Treated Leaf | Not specified | [14] | ||

| Total Translocated | 43.8% | [14] | ||

| Giant Ragweed (Ambrosia trifida) | 336 h | Lower foliage and roots | Higher accumulation than Common Ragweed | [13] |

| Leafy Spurge (Euphorbia esula) | 8 d | Root | 3.4 - 4.2% (of applied) | [15] |

| Northern Red Oak (Quercus rubra) | 144 h | Above Treated Leaf | 3 - 13% | [16] |

| Roots | 3 - 34% | [16] | ||

| Red Maple (Acer rubrum) | 144 h | Above Treated Leaf | Lower than Red Oak | [16] |

| Roots | Lower than Red Oak | [16] |

Experimental Protocols

The study of herbicide absorption and translocation heavily relies on the use of radioisotopes.[17] The following are detailed methodologies for key experiments cited in the literature.

Protocol for ¹⁴C-Imazethapyr Foliar Absorption and Translocation Study

This protocol is a synthesis of methodologies described in various studies.[14][16][18]

1. Plant Material and Growth Conditions:

-

Grow plants in a greenhouse or growth chamber under controlled conditions (e.g., temperature, humidity, photoperiod).[16]

-

Use plants at a specific growth stage (e.g., 2-4 leaf stage) for uniformity.

2. Preparation of ¹⁴C-Imazethapyr Solution:

-

Prepare a treatment solution containing a known concentration of ¹⁴C-Imazethapyr.

-

The solution may also contain adjuvants like non-ionic surfactants or methylated seed oil to mimic field applications and enhance absorption.[16]

3. Application of Radiolabeled Herbicide:

-

Apply a precise volume (e.g., 1-10 µL) of the ¹⁴C-Imazethapyr solution as small droplets onto a specific leaf of each plant.[14][16]

4. Harvest and Sample Processing:

-

Harvest plants at predetermined time points after treatment (e.g., 2, 8, 24, 72, 144 hours).[16]

-

Leaf Wash: Carefully wash the treated leaf with a solvent (e.g., methanol:water solution) to remove unabsorbed herbicide from the leaf surface.[14]

-

Plant Sectioning: Divide the plant into different parts: treated leaf, parts above the treated leaf, parts below the treated leaf, and roots.[16]

5. Quantification of Radioactivity:

-

Liquid Scintillation Counting (LSC):

-

Calculation of Absorption and Translocation:

6. Visualization of Translocation (Autoradiography):

-

Press the harvested plants and expose them to X-ray film for a period of time.

-

The radioactive areas of the plant will create an image on the film, visually demonstrating the translocation pattern of the herbicide.

Protocol for this compound Metabolism Study

This protocol outlines the general steps for analyzing this compound metabolism in plants.[14]

1. Plant Treatment and Harvesting:

-

Treat plants with ¹⁴C-Imazethapyr as described in the absorption/translocation study.

-

Harvest plant tissues at specific time points.

2. Extraction of this compound and its Metabolites:

-

Homogenize the plant tissues in an appropriate extraction solvent (e.g., methanol).

-

Centrifuge and collect the supernatant containing the radioactive compounds.

3. Separation of Metabolites:

-

Use techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to separate the parent this compound from its metabolites.[14][19]

-

For TLC, spot the extract onto a silica (B1680970) gel plate and develop it with a suitable solvent system (e.g., chloroform:methanol).[14]

4. Identification and Quantification:

-

Co-chromatograph with known analytical standards of this compound and its potential metabolites.

-

Scrape the separated radioactive spots from the TLC plate and quantify the radioactivity using LSC to determine the percentage of parent herbicide and each metabolite.[15]

Visualizing Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows related to this compound's interaction with plants.

Caption: Overview of this compound's journey from application to plant death.

Caption: Experimental workflow for a ¹⁴C-Imazethapyr absorption and translocation study.

Conclusion

Understanding the dynamics of this compound absorption and translocation is paramount for optimizing its herbicidal efficacy and for developing new weed management strategies. This guide has synthesized key findings on these processes, presenting quantitative data and detailed experimental protocols. The visualization of the herbicide's pathway and the experimental workflow provides a clear conceptual framework for researchers. Further research into the molecular mechanisms of this compound transport and the factors influencing its movement in different plant species will continue to be a critical area of study in weed science and herbicide development.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. Pursuit / this compound | CALS [cals.cornell.edu]

- 3. Absorption and translocation of this compound as a mechanism responsible for resistance of Euphorbia heterophylla L. biotypes to acetolactate synthase (ALS) inhibitors [scielo.org.co]

- 4. redalyc.org [redalyc.org]

- 5. Page loading... [guidechem.com]

- 6. Determination of this compound residues in soil and grains after its application to soybeans [jstage.jst.go.jp]

- 7. redeagleinternational.com [redeagleinternational.com]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. corteva.com [corteva.com]

- 10. researchgate.net [researchgate.net]

- 11. invasive.org [invasive.org]

- 12. Susceptibility of Selected Crops to Simulated this compound Carryover: A Morpho-Anatomical Analysis - ProQuest [proquest.com]

- 13. Absorption, Translocation, and Metabolism of this compound in Common Ragweed (Ambrosia artemisiifolia) and Giant Ragweed (Ambrosia trifida) | Weed Science | Cambridge Core [cambridge.org]

- 14. mdpi.com [mdpi.com]

- 15. This compound Absorption and Fate in Leafy Spurge (Euphorbia esula) | Weed Science | Cambridge Core [cambridge.org]

- 16. dl.astm.org [dl.astm.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. isws.org.in [isws.org.in]

Biodegradation of Imazethapyr in Diverse Soil Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of imazethapyr biodegradation studies conducted in various soil types. It is designed to offer researchers and scientists a detailed understanding of the factors influencing this compound's persistence and breakdown in the soil matrix. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex biological and experimental processes.

Quantitative Data Summary

The biodegradation of this compound in soil is a complex process influenced by a multitude of factors, including soil type, pH, organic matter content, and temperature. The persistence of this compound is often quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The following tables summarize the half-life of this compound under different conditions as reported in various studies.

Table 1: this compound Half-Life in Different Soil Types

| Soil Type | pH | Organic Matter (%) | Temperature (°C) | Half-Life (days) | Reference |

| Sandy Loam | 7.47 | 2.69 | Field Conditions | 8 - 120 | [1][2] |

| Clay Loam | - | - | - | 23.5 - 43.3 | [3] |

| Silty Clay Loam | - | - | - | - | - |

| Acidic Soil | 5.0 | - | Lab Incubation | Slower Dissipation | [4] |

| Neutral Soil | 7.4 | - | Lab Incubation | Moderate Dissipation | [4] |

| Alkaline Soil | 8.0 - 8.8 | - | Lab Incubation | Fastest Dissipation | [4] |

Table 2: Effect of Application Rate on this compound Half-Life

| Soil Type | Application Rate (µg/g) | Dissipation Kinetics | Half-Life (days) | Reference |

| Subtropical Soils | 0.0375 and 0.187 | Single First-Order | 30.15 - 52.16 | [3][4] |

| Subtropical Soils | 0.8 and 1.5 | Biphasic First-Order (Initial Phase) | 6.57 - 7.79 | [3][4] |

| Subtropical Soils | 0.8 and 1.5 | Biphasic First-Order (Final Phase) | 93.74 - 152.83 | [3][4] |

Experimental Protocols

This section details the methodologies for conducting this compound biodegradation studies in soil, from sample preparation to analysis.

Soil Sample Collection and Preparation

-

Soil Collection: Collect soil samples from the desired field locations at a depth of 0-20 cm.

-

Sample Preparation: Air-dry the collected soil samples and pass them through a 3-mm sieve to ensure homogeneity.[1][5]

-

Characterization: Analyze the physicochemical properties of the soil, including pH, organic matter content, texture (sand, silt, and clay percentages), and cation exchange capacity.[1]

Laboratory Incubation Study

-

Fortification: Weigh a specific amount of prepared soil (e.g., 600 g) into incubation containers.[1] Prepare a standard solution of this compound and apply it to the soil to achieve the desired concentrations (e.g., 0, 1.875, 3.75, 7.5, 15, 30, 60, 120, and 240 µg a.i./kg soil).[1]

-

Incubation: Incubate the soil samples under controlled conditions of temperature and moisture. For example, maintain the temperature at 27 °C and a specific moisture level.[6]

-

Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 7, 15, 30, 60, 90, and 120 days) for residue analysis.

This compound Residue Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used technique for pesticide residue extraction from various matrices, including soil.[7][8][9][10]

-

Sample Weighing: Weigh 10 g of the soil sample (with ≥70% water content) or 3 g of air-dried soil (rehydrated with 7 mL of water) into a 50 mL centrifuge tube.[7]

-

Extraction: Add 10 mL of acetonitrile (B52724) to the tube and shake vigorously for 5 minutes to extract the this compound residues.[7]

-

Salting Out: Add the appropriate QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.

-

Centrifugation: Centrifuge the tube to separate the acetonitrile layer containing the pesticides from the solid soil matrix.

-

Supernatant Transfer: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a sorbent material (e.g., C18).[7]

-

Vortex and Centrifuge: Vortex the tube to facilitate the cleanup process and then centrifuge to pellet the sorbent.

-

Final Extract: The resulting supernatant is the purified extract ready for analysis.

High-Performance Liquid Chromatography (HPLC) is commonly used for the quantification of this compound residues.

-

Instrumentation: Use an HPLC system equipped with a UV or Diode Array Detector (DAD).[11][12]

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm) is typically employed.[11][12]

-

Mobile Phase: A mixture of methanol (B129727) and water (e.g., 70:30 v/v) is a common mobile phase.[11][12]

-

Flow Rate: Set the flow rate to approximately 0.8-1.0 mL/min.[6][11]

-

Detection: Monitor the eluent at a wavelength of 250 nm for this compound.[12]

-

Quantification: Determine the concentration of this compound in the samples by comparing the peak areas with those of a calibration curve prepared from certified reference standards.[12]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a laboratory-based study on this compound biodegradation in soil.

Caption: Experimental workflow for this compound biodegradation study.

Proposed Microbial Biodegradation Pathway

The microbial degradation of this compound involves a series of enzymatic reactions. While the complete pathway is still under investigation, studies have identified key enzymes and potential intermediate products. The following diagram presents a plausible biodegradation pathway based on current research. One study identified enzymes in Bacillus marcorestinctum YN1 potentially involved in this compound biodegradation, including methylenetetrahydrofolate dehydrogenase, carbon-nitrogen family hydrolase, heme degrading monooxygenase, and cytochrome P450.[13] Other research has proposed degradation pathways involving the modification of the imidazolinone ring and the nicotinic acid moiety.[14]

Caption: Proposed microbial biodegradation pathway of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. isws.org.in [isws.org.in]

- 6. Biodegradation of this compound by Bacterial Strain IM9601 Isolated from Agricultural Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. unitedchem.com [unitedchem.com]

- 8. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. isws.org.in [isws.org.in]

- 12. Determination of this compound residues in soil and grains after its application to soybeans [jstage.jst.go.jp]

- 13. Exploration of the biodegradation pathway and enhanced removal of this compound from soil by immobilized Bacillus marcorestinctum YN1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Genotoxicity and Phytotoxicity Assessment of Imazethapyr

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imazethapyr is a broad-spectrum imidazolinone herbicide widely used for weed control in various crops. Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, a key player in the biosynthesis of branched-chain amino acids in plants.[1][2] This guide provides a comprehensive technical overview of the genotoxic and phytotoxic effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental safety assessment.

Genotoxicity Assessment

The genotoxic potential of this compound has been evaluated using a battery of in vitro and in vivo assays. These studies have investigated its effects on DNA integrity, chromosomal structure, and gene mutation.

Summary of Quantitative Genotoxicity Data

The following table summarizes the key quantitative findings from various genotoxicity studies on this compound.

| Assay Type | Organism/Cell Line | Concentration/Dose | Key Findings | Reference(s) |

| Allium cepa Test | Allium cepa | 0.001 - 100 mg a.i. L⁻¹ | Significant increase in chromosomal aberrations (bridges, fragments, vagrants) at 0.01 - 1 mg a.i. L⁻¹.[3] Significant increase in micronuclei frequency at 0.001 - 0.1 mg a.i. L⁻¹.[3] Dose-dependent decrease in mitotic index.[4] | [3][4] |

| Allium cepa | 10, 20, 40 ppm | 10 ppm induced chromosomal aberrations. 20 and 40 ppm induced significant DNA damage (Comet assay). All doses decreased mitotic index.[4] | [4] | |

| Comet Assay | CHO-K1 cells | 0.1 µg/mL | Induction of DNA damage (increased frequency of damaged nucleoids).[5][6] | [5][6] |

| Allium cepa | 20 and 40 µg/mL | Significant increase in DNA damage at all exposure times (24, 48, 72, 96 hours).[7] | [7] | |

| Salmonella/Microsome (Ames) Test | Salmonella typhimurium (TA98, TA100) | 100 mg a.i. L⁻¹ | No genotoxic effect observed, with or without microsomal fraction.[3] | [3] |

Experimental Protocols